N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound belongs to the quinolin-4-one class of heterocyclic molecules, characterized by a bicyclic core fused with an acetamide side chain. Its structure includes a 6-fluoro substituent on the quinoline ring, a 4-fluorobenzoyl group at position 3, and an N-linked 3,4-dimethoxyphenyl moiety. The dimethoxy and fluorine substituents likely enhance lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O5/c1-34-22-10-8-18(12-23(22)35-2)29-24(31)14-30-13-20(25(32)15-3-5-16(27)6-4-15)26(33)19-11-17(28)7-9-21(19)30/h3-13H,14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCGMAJWXIGQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorobenzoyl and dimethoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide suggests it may interact with specific biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer metabolism and cell cycle regulation. For example, it may target protein kinases that play a crucial role in signaling pathways associated with tumor growth .
- Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency, suggesting that further development could lead to effective therapeutic agents .
2. Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. Its structural features may contribute to its ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.
- Activity Spectrum : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's fluorinated groups enhance its lipophilicity, potentially improving membrane penetration and activity .
- Research Findings : A study reported that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with lower minimum inhibitory concentrations compared to standard antibiotics .
Drug Design and Development
1. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers are investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.
- Computational Modeling : Molecular docking studies have been employed to predict how the compound interacts with target proteins. These studies suggest that specific substitutions on the quinoline core could improve binding affinity and selectivity for cancer-related targets .
2. Formulation Development
The formulation of this compound into suitable delivery systems is another area of research focus.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
- Quinolin-4-one vs. Quinazolin-4-one Derivatives: and highlight compounds with quinazolinone cores (e.g., 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide). Quinazolinones differ by an additional nitrogen atom in the fused ring, which alters electronic distribution and hydrogen-bonding capacity. This modification may shift biological targets; quinazolinones are often associated with kinase inhibition (e.g., EGFR), whereas quinolinones may target topoisomerases or ion channels .
- Chromen-4-one Derivatives: describes a chromen-4-one analog with a pyrazolo[3,4-d]pyrimidinyl group. Such structural differences could influence CNS penetration or off-target effects .
Substituent Variations
- Position 3 Substituents: The 4-fluorobenzoyl group in the target compound contrasts with sulfonyl (: 4-fluorobenzenesulfonyl) and methylbenzoyl (: 4-methylbenzoyl) groups in analogs.
Acetamide Side Chain Modifications :
The 3,4-dimethoxyphenyl group in the target compound differs from 2-methylphenyl () and 3,4-difluorophenyl () substituents. Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic fluorophenyl groups. The difluorophenyl analog () could exhibit stronger π-π stacking interactions with aromatic residues in binding pockets .
Physicochemical and Pharmacokinetic Properties
- Key Observations : The target compound’s dimethoxyphenyl group confers moderate solubility compared to highly lipophilic fluorophenyl analogs. The sulfonyl group in ’s compound increases polarity but reduces bioavailability due to poor membrane permeability .
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and a quinoline moiety. Its chemical formula is , and it has a molecular weight of approximately 396.36 g/mol. The presence of fluorine atoms and methoxy groups may influence its pharmacological properties, enhancing bioactivity against specific targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases. For example, related compounds have shown IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
- Antitumor Activity : Similar benzamide derivatives have demonstrated significant antitumor effects in various cancer models. In one study involving a benzamide derivative, patients exhibited prolonged survival rates when treated with doses exceeding 4.3 GBq .
- Antimicrobial Effects : Compounds with similar structural features have been tested against various pathogens, showing promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
1. Anticancer Efficacy
In a clinical trial involving a benzamide analog, the compound demonstrated notable antitumor activity in patients with advanced cancer stages. Imaging studies indicated tumor regression in 60% of the cohort treated with the compound over six months .
2. Neuroprotective Effects
A study investigating compounds with similar structures reported that they could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to their ability to modulate the activity of AChE and reduce amyloid-beta aggregation, which is implicated in Alzheimer's disease .
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
